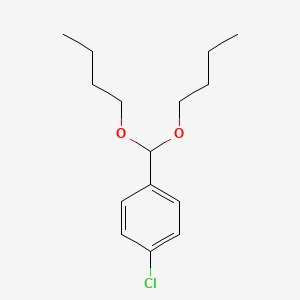![molecular formula C11H13N5O2 B14630763 2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate CAS No. 56629-50-6](/img/structure/B14630763.png)
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system attached to an ethyl ester of methacrylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate typically involves the reaction of a purine derivative with an appropriate esterifying agent. One common method involves the use of 2-chloroethyl methacrylate as the esterifying agent, which reacts with the purine derivative under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base such as triethylamine or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: It can be used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes involved in nucleic acid metabolism. The compound can bind to the active site of these enzymes, preventing their normal function and thereby exerting its effects. The pathways involved may include inhibition of DNA or RNA synthesis, leading to antiviral or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: This compound is similar in structure but has different functional groups.
Ethyl 7-[(2-amino-9H-purin-6-yl)thio]-2-isopropyl-3-oxoheptanoate: Another purine derivative with distinct substituents.
Uniqueness
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate is unique due to its specific ester group and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
56629-50-6 |
|---|---|
Molecular Formula |
C11H13N5O2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-(7H-purin-6-ylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H13N5O2/c1-7(2)11(17)18-4-3-12-9-8-10(14-5-13-8)16-6-15-9/h5-6H,1,3-4H2,2H3,(H2,12,13,14,15,16) |
InChI Key |
IHPPYXQXNCEPSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCNC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


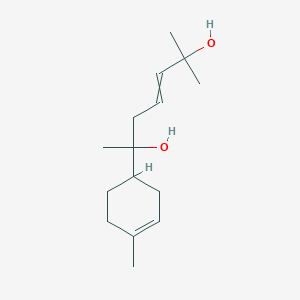


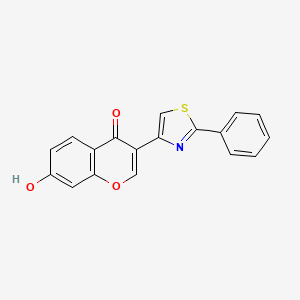
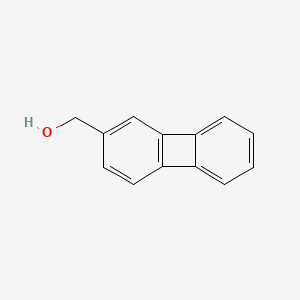
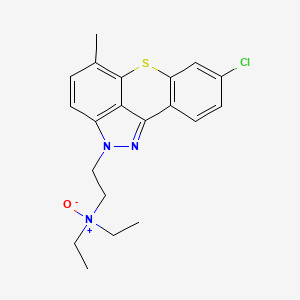
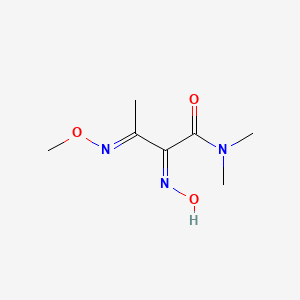

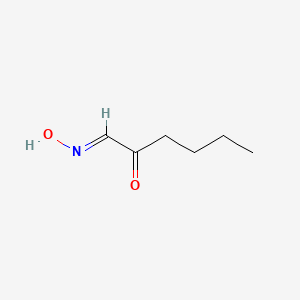
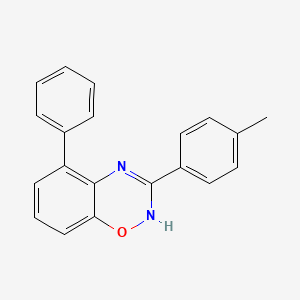
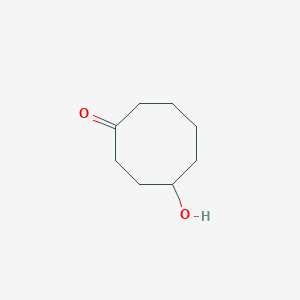
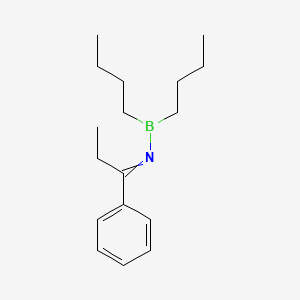
![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
